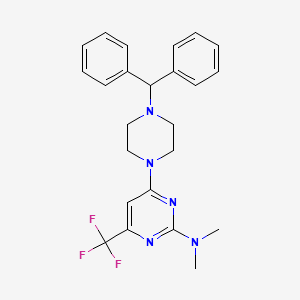

4-(4-benzhydrylpiperazino)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-benzhydrylpiperazino)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C24H26F3N5 and its molecular weight is 441.502. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Effects in Cerebral Ischemia

AE0047, a compound structurally related to the query compound, exhibits protective effects against cerebral ischemia and stroke in animal models. This suggests potential applications in the development of therapeutics for neurological conditions such as stroke and possibly other brain injuries (HIROSHI SHINYAMA et al., 1997).

Development of Advanced Materials

Fluorinated polyimides containing pyridine and trifluoromethylthiophenyl units have been synthesized, indicating the utility of such compounds in creating materials with outstanding thermal stability, good solubility, and excellent hydrophobic properties. These materials are potentially applicable in electronics, coatings, and aerospace industries for their high performance and durability (Xiaohua Huang et al., 2019).

Anticancer and Anti-inflammatory Properties

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds could lead to new therapeutic agents for treating cancer and inflammation (A. Rahmouni et al., 2016).

Synthesis of Heterocycles

Efficient, microwave-mediated synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles. These compounds are valuable in pharmaceutical research and could be foundational for developing new drugs with various biological activities (Ahmed F Darweesh et al., 2016).

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt has been developed, serving as an effective source for SN2 reactions to form trifluoromethyl ethers. This highlights its application in synthetic chemistry for introducing trifluoromethyl groups into molecules, which can significantly alter the chemical and physical properties of compounds for various industrial and pharmaceutical applications (Geraldo Duran-Camacho et al., 2021).

Safety and Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse activities of similar piperazine derivatives, this compound could be a promising candidate for drug design and discovery . Further studies could also explore its synthesis from different starting materials and under different reaction conditions .

Properties

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N5/c1-30(2)23-28-20(24(25,26)27)17-21(29-23)31-13-15-32(16-14-31)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLSEAFHUEQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522303.png)

![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)

![4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2522311.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2522312.png)

![2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2522313.png)

![N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2522315.png)

![N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2522320.png)

![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)